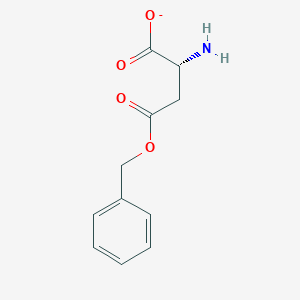
D-Aspartic acid, 4-(phenylmethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Aspartic acid, 4-(phenylmethyl) ester: is a derivative of D-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. This compound is characterized by the presence of a phenylmethyl ester group attached to the fourth carbon of the aspartic acid molecule. It is commonly used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Aspartic acid, 4-(phenylmethyl) ester typically involves the esterification of D-aspartic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions: D-Aspartic acid, 4-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Formation of D-aspartic acid derivatives.
Reduction: Formation of D-aspartic acid alcohol derivatives.
Substitution: Formation of various substituted aspartic acid esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Aspartic acid, 4-(phenylmethyl) ester is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules .
Biology: In biological research, this compound is used to study the role of D-aspartic acid in neurotransmission and hormone regulation .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in enhancing cognitive function and as a potential treatment for neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a precursor in the synthesis of various chemicals .
Wirkmechanismus
D-Aspartic acid, 4-(phenylmethyl) ester exerts its effects by interacting with specific molecular targets, including neurotransmitter receptors and enzymes involved in amino acid metabolism. The compound is known to modulate the activity of NMDA receptors, which play a critical role in synaptic plasticity and memory formation . Additionally, it influences the synthesis and release of hormones such as testosterone and luteinizing hormone .
Vergleich Mit ähnlichen Verbindungen
- L-Aspartic acid, 4-(phenylmethyl) ester
- D-Aspartic acid, bis(phenylmethyl) ester
- L-Aspartic acid, bis(phenylmethyl) ester
Comparison: D-Aspartic acid, 4-(phenylmethyl) ester is unique due to its specific stereochemistry and the presence of a single phenylmethyl ester group. This distinguishes it from its bis(phenylmethyl) ester counterparts, which have two phenylmethyl groups. The unique structure of this compound confers distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H12NO4- |
|---|---|
Molekulargewicht |
222.22 g/mol |
IUPAC-Name |
(2R)-2-amino-4-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/p-1/t9-/m1/s1 |
InChI-Schlüssel |
VGALFAWDSNRXJK-SECBINFHSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)C[C@H](C(=O)[O-])N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


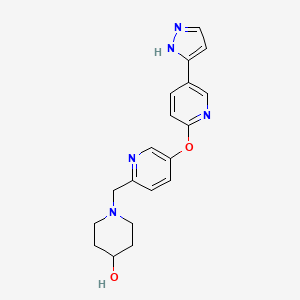

![N-[4-[11-(1-ethyl-3-fluoropyrazol-4-yl)-5-methyl-4-oxo-12-[1-(trideuteriomethyl)indazol-5-yl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,6,8,11-tetraen-3-yl]-1-methylcyclohexyl]cyclopropanecarboxamide](/img/structure/B12366677.png)
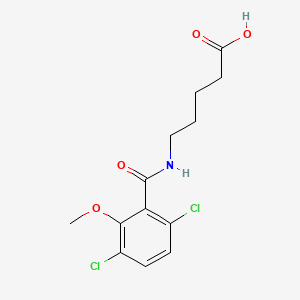
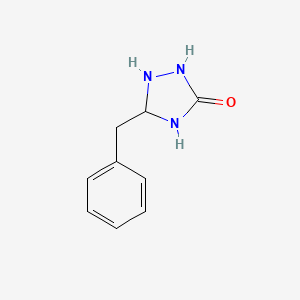

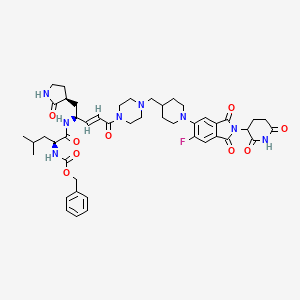
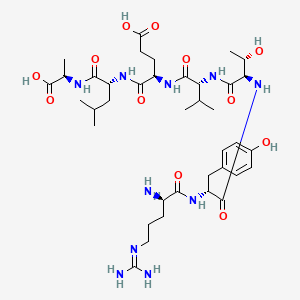

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B12366724.png)
![4-[2-(methoxymethyl)-1-[(1R)-1-phenylethyl]-8-[[(3S)-pyrrolidin-3-yl]methoxy]imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole;hydrochloride](/img/structure/B12366729.png)
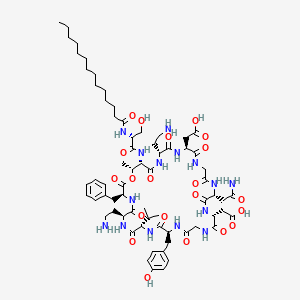
![tert-butyl N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylcarbamate](/img/structure/B12366744.png)

